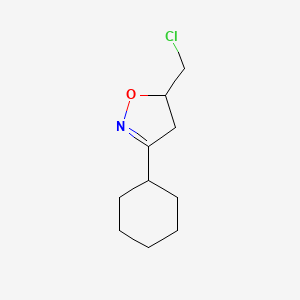

5-(Chloromethyl)-3-cyclohexyl-4,5-dihydro-1,2-oxazole

CAS No.: 1306606-38-1

Cat. No.: VC3403673

Molecular Formula: C10H16ClNO

Molecular Weight: 201.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1306606-38-1 |

|---|---|

| Molecular Formula | C10H16ClNO |

| Molecular Weight | 201.69 g/mol |

| IUPAC Name | 5-(chloromethyl)-3-cyclohexyl-4,5-dihydro-1,2-oxazole |

| Standard InChI | InChI=1S/C10H16ClNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h8-9H,1-7H2 |

| Standard InChI Key | UCQLAKJKFUGRDV-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C2=NOC(C2)CCl |

| Canonical SMILES | C1CCC(CC1)C2=NOC(C2)CCl |

Introduction

Structural Characteristics

Molecular Structure

The molecular formula of 5-(Chloromethyl)-3-cyclohexyl-4,5-dihydro-1,2-oxazole is C10H16ClNO. Its structure can be compared to the related compound 3-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole (C5H8ClNO), which has been more extensively documented . The key difference is the replacement of the methyl group with a cyclohexyl group, which significantly alters the three-dimensional structure, lipophilicity, and biological activity profile. The chloromethyl group at the 5-position creates an electrophilic center that is crucial for the compound's reactivity in organic synthesis and potential biological interactions.

Spectroscopic Data

While specific spectroscopic data for 5-(Chloromethyl)-3-cyclohexyl-4,5-dihydro-1,2-oxazole is limited in the available literature, predictions can be made based on similar compounds. By comparing with related oxazole derivatives, the following spectroscopic characteristics would be expected:

| Spectroscopic Method | Expected Features |

|---|---|

| ¹H NMR | Signals for cyclohexyl protons (1.0-2.0 ppm), CH2 protons of the oxazole ring (2.5-3.5 ppm), CH proton at C-5 (4.5-5.0 ppm), and CH2Cl protons (3.5-4.0 ppm) |

| ¹³C NMR | Signals for cyclohexyl carbons (25-35 ppm), C-3 of oxazole ring (155-165 ppm), C-5 (80-85 ppm), and CH2Cl carbon (40-45 ppm) |

| IR | C=N stretching (1650-1600 cm⁻¹), C-O stretching (1200-1150 cm⁻¹), C-Cl stretching (750-700 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak corresponding to molecular weight, with characteristic isotopic pattern due to chlorine |

These spectroscopic predictions provide a framework for structural confirmation and purity assessment of synthesized batches of the compound.

Comparative Analysis with Related Oxazole Derivatives

When compared to similar oxazole derivatives, 5-(Chloromethyl)-3-cyclohexyl-4,5-dihydro-1,2-oxazole shows distinct characteristics. The related compound 3-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole has predicted collision cross-section values for various adducts, as shown in the following table :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 134.03671 | 122.3 |

| [M+Na]+ | 156.01865 | 134.9 |

| [M+NH4]+ | 151.06325 | 131.5 |

| [M+K]+ | 171.99259 | 130.7 |

| [M-H]- | 132.02215 | 124.7 |

| [M+Na-2H]- | 154.00410 | 127.8 |

| [M]+ | 133.02888 | 124.9 |

| [M]- | 133.02998 | 124.9 |

For 5-(Chloromethyl)-3-cyclohexyl-4,5-dihydro-1,2-oxazole, these values would be significantly higher due to the larger cyclohexyl substituent replacing the methyl group, resulting in a more extended molecular structure and greater collision cross-section.

Chemical Reactivity

Nucleophilic Substitution Reactions

Synthesis Methods

Synthetic Routes

Several synthetic approaches can be employed to prepare 5-(Chloromethyl)-3-cyclohexyl-4,5-dihydro-1,2-oxazole. One common method involves the cyclocondensation of hydroxylamine derivatives with appropriate unsaturated compounds containing the cyclohexyl group . This approach is similar to the synthesis of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] oxazoles, where hydroxylamine hydrochloride is used as a 1,3-dinucleophile in the presence of acetic acid in refluxing ethanol . The chloromethyl group can be introduced either during the cyclization step or through subsequent functionalization of a precursor oxazole.

Another potential synthetic route involves the reaction of cyclohexyl-substituted enaminoketones with chlorinating agents. This approach is supported by studies on related compounds where enaminoketones like compounds 34-41 were prepared by reacting ketones with DMFDMA or TBDMAM . These intermediates can then be cyclized to form the oxazole ring structure with the desired substitution pattern.

Optimization Strategies

Optimizing the synthesis of 5-(Chloromethyl)-3-cyclohexyl-4,5-dihydro-1,2-oxazole requires careful control of reaction conditions. The choice of base plays a crucial role in the cyclization step, with studies on related oxazole compounds showing that bases like potassium tert-butoxide or cesium carbonate can significantly improve yields . Solvent selection is equally important, with dichloromethane often providing optimal results for similar cyclization reactions, as demonstrated in the preparation of indoline compounds where yields of 77% were achieved .

Temperature control is another critical factor, with room temperature conditions often preferred for the initial steps, followed by reflux conditions for the cyclization. Careful monitoring by techniques such as TLC ensures that reactions proceed to completion without degradation of sensitive intermediates.

Challenges and Solutions

The synthesis of 5-(Chloromethyl)-3-cyclohexyl-4,5-dihydro-1,2-oxazole presents several challenges, including potential side reactions and purification difficulties. The reactive chloromethyl group can lead to unwanted substitution reactions during synthesis, requiring protective group strategies or careful reaction sequencing. One approach to address this issue is to introduce the chloromethyl group in the final step of the synthesis, after the oxazole ring has been formed.

Purification challenges can be addressed through column chromatography, as demonstrated in the synthesis of related compounds where dichloromethane was used as the eluting solvent . Advanced techniques such as preparative HPLC may be necessary for achieving high purity levels required for biological testing and pharmaceutical applications.

Biological Activities and Applications

Enzyme Inhibition Properties

5-(Chloromethyl)-3-cyclohexyl-4,5-dihydro-1,2-oxazole and related 1,2-oxazole derivatives have shown promising inhibitory effects against various enzymes, particularly carbonic anhydrase and histone deacetylases. These enzymes play crucial roles in cancer progression and other diseases, making their inhibition a valuable therapeutic strategy. The mechanism of inhibition likely involves the interaction of the chloromethyl group with nucleophilic residues in the enzyme active site, leading to covalent modification and loss of enzyme activity. The cyclohexyl group may contribute to binding affinity through hydrophobic interactions with complementary pockets in the target enzymes.

Antimicrobial and Anti-inflammatory Activities

Compounds containing oxazole moieties have demonstrated significant antimicrobial and anti-inflammatory properties. While specific data for 5-(Chloromethyl)-3-cyclohexyl-4,5-dihydro-1,2-oxazole is limited, the structural features suggest potential activity against various microbial pathogens. The lipophilic cyclohexyl group may enhance penetration through microbial cell membranes, while the reactive chloromethyl group could target essential cellular processes. Anti-inflammatory activity might result from modulation of inflammatory signaling pathways, possibly through interaction with specific proteins involved in the inflammatory response.

Applications in Medicinal Chemistry

Structure-Activity Relationship

Effect of Chloromethyl Group

The chloromethyl group at the 5-position of 5-(Chloromethyl)-3-cyclohexyl-4,5-dihydro-1,2-oxazole plays a critical role in its biological activity and chemical reactivity. This functional group acts as an electrophilic center, capable of forming covalent bonds with nucleophilic residues in biological targets. Studies on related compounds have shown that the presence of a halogen atom can significantly enhance binding affinity through halogen bonding interactions with protein residues . The position of the chloromethyl group at C-5 is particularly important, as it orients the reactive center optimally for interaction with target proteins.

Molecular dynamics simulations with related compounds have demonstrated that chlorine substitution can influence the binding pose and stability of protein-ligand complexes . For instance, compound 75, which contains a chlorine atom, showed different binding interactions compared to compound 67, which lacks this substituent. This suggests that the chloromethyl group in 5-(Chloromethyl)-3-cyclohexyl-4,5-dihydro-1,2-oxazole would significantly influence its biological activity profile.

Role of Cyclohexyl Substituent

The cyclohexyl substituent at the 3-position contributes to the compound's lipophilicity, membrane permeability, and binding interactions with hydrophobic pockets in target proteins. Comparison with related compounds containing different substituents at this position provides insight into the importance of this group. For example, replacing the cyclohexyl with smaller alkyl groups like methyl (as in 3-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole) would reduce hydrophobic interactions and potentially alter biological activity .

Molecular modeling studies with similar oxazole derivatives have shown that lipophilic substituents can establish important hydrophobic interactions with amino acid residues such as leucine, alanine, and isoleucine in protein binding sites . These interactions contribute significantly to binding affinity and specificity. The conformational flexibility of the cyclohexyl ring also allows it to adapt to the shape of binding pockets, potentially enhancing the compound's ability to interact with diverse biological targets.

Importance of Oxazole Ring

The 4,5-dihydro-1,2-oxazole ring serves as the core scaffold of the molecule, providing a rigid framework that positions the functional groups in specific spatial orientations. This structural rigidity is important for molecular recognition by biological targets. The nitrogen and oxygen atoms in the ring can participate in hydrogen bonding interactions with complementary groups in proteins, enhancing binding affinity and specificity .

Studies on pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] oxazoles have demonstrated that the oxazole ring can engage in π-cation interactions with positively charged amino acid residues like lysine (K254) . Similar interactions might be expected for 5-(Chloromethyl)-3-cyclohexyl-4,5-dihydro-1,2-oxazole, contributing to its binding profile with various protein targets. The partial saturation of the ring (dihydro) influences its conformational properties and electronic distribution, distinguishing it from fully unsaturated oxazoles in terms of reactivity and biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume